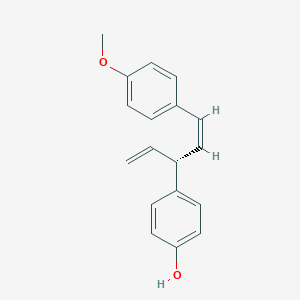

4'-O-methylnyasol

Description

Properties

IUPAC Name |

4-[(1Z,3R)-1-(4-methoxyphenyl)penta-1,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-15(16-8-10-17(19)11-9-16)7-4-14-5-12-18(20-2)13-6-14/h3-13,15,19H,1H2,2H3/b7-4-/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYGOTBQCBXZQD-IJVDHGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(C=C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\[C@@H](C=C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Origin of 4'-O-methylnyasol: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source of 4'-O-methylnyasol, a phenolic compound of interest for its potential therapeutic applications. This document outlines the primary plant source, summarizes relevant quantitative data from solvent extraction, provides a generalized experimental protocol for isolation, and visualizes the extraction and purification workflow.

Primary Natural Source: Anemarrhena asphodeloides

This compound has been identified as a natural constituent isolated from the rhizomes of Anemarrhena asphodeloides Bunge. This plant, belonging to the Asparagaceae family, is a perennial herb used in traditional medicine. The rhizomes of A. asphodeloides are known to be a rich source of various bioactive compounds, including other phenolic compounds structurally related to this compound, such as nyasol. Research has confirmed the presence of this compound in this plant, highlighting it as the definitive natural source for the isolation of this compound.

Quantitative Data on Solvent Extraction of Anemarrhena asphodeloides Rhizomes

| Extraction Solvent | Yield (%) | Total Phenol Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |

| n-Hexane | 1.5 ± 0.1 | 10.1 ± 0.4 | 5.2 ± 0.3 |

| Dichloromethane | 1.2 ± 0.1 | 15.2 ± 0.6 | 8.1 ± 0.4 |

| Chloroform | 1.8 ± 0.2 | 12.3 ± 0.5 | 6.5 ± 0.3 |

| Ethyl Acetate | 2.5 ± 0.2 | 35.4 ± 1.2 | 18.9 ± 0.8 |

| Acetone | 3.1 ± 0.3 | 42.1 ± 1.5 | 22.6 ± 1.1 |

| Methanol | 10.5 ± 0.8 | 28.7 ± 1.1 | 15.3 ± 0.7 |

| Ethanol | 8.7 ± 0.6 | 31.5 ± 1.3 | 16.8 ± 0.8 |

| Water | 5.4 ± 0.4 | 20.1 ± 0.9 | 10.7 ± 0.5 |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data is presented as mean ± standard deviation.

Generalized Experimental Protocol for Isolation of Phenolic Compounds from Anemarrhena asphodeloides

The following is a generalized protocol for the extraction and isolation of phenolic compounds, including this compound, from the rhizomes of Anemarrhena asphodeloides. This protocol is a composite based on methodologies reported for the isolation of structurally similar compounds from this plant source.

1. Plant Material and Extraction:

-

Dried rhizomes of Anemarrhena asphodeloides are pulverized into a fine powder.

-

The powdered rhizomes are extracted with methanol at room temperature for a period of 3 to 7 days. The extraction is typically repeated three times to ensure exhaustive extraction of the plant material.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The resulting fractions are concentrated under reduced pressure. The ethyl acetate fraction is often enriched with phenolic compounds.

3. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Medium Pressure Liquid Chromatography (MPLC): Fractions containing the compounds of interest may be further purified using MPLC on a reversed-phase C18 column with a gradient of methanol in water as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain highly pure this compound is achieved by preparative HPLC on a C18 column, using an isocratic or gradient elution with a mobile phase such as methanol and water.

4. Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

-

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity

Preliminary research has indicated that this compound exhibits antiviral activity, specifically against the Respiratory Syncytial Virus (RSV). However, the precise mechanism of action and the specific cellular signaling pathways modulated by this compound have not yet been elucidated and remain an area for future investigation. The availability of pure this compound through isolation from its natural source is critical for enabling such mechanistic studies and exploring its full therapeutic potential.

The Discovery and Isolation of 4'-O-methylnyasol from Magnolia officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-methylnyasol, also known as 4-O-methylhonokiol, is a lipophilic neolignan biphenolic compound found in the bark of Magnolia officinalis.[1] This compound has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. Preclinical studies have demonstrated its potential as an anxiolytic, anti-inflammatory, and neuroprotective agent.[2][3] The bark of Magnolia officinalis has been a staple in traditional Chinese and Japanese medicine for centuries, used to treat a variety of ailments including anxiety, gastrointestinal disorders, and stroke.[4] Modern phytochemical investigations have identified this compound as one of the key bioactive constituents responsible for these therapeutic effects. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a focus on practical methodologies for its extraction and purification from Magnolia officinalis.

Quantitative Data

The concentration of this compound in Magnolia officinalis can vary depending on factors such as the geographical origin, age of the plant, and the extraction method employed. The following table summarizes quantitative data reported in the literature.

| Parameter | Value | Source |

| Concentration in M. officinalis bark | 21.021 mg/g | [5] |

| Content in 95% ethanol extract | 10.2% | [6][7] |

| Purity after silica gel chromatography | >95.45% | [6][7] |

| IC50 for LPS-induced NO generation | 9.8 µM | [8] |

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol details a common method for the extraction and isolation of this compound from the dried bark of Magnolia officinalis.

1. Plant Material Preparation:

-

Obtain dried bark of Magnolia officinalis.

-

Grind the bark into a coarse powder (approximately 20-40 mesh).

2. Extraction:

-

Macerate the powdered bark in 95% (v/v) ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 72 hours.

-

Perform the extraction twice to ensure maximum yield.

-

Filter the combined ethanolic extracts through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in deionized water.

-

Perform sequential partitioning with n-hexane, ethyl acetate, and n-butanol. This compound will predominantly partition into the n-hexane and ethyl acetate fractions.

4. Chromatographic Purification:

-

Concentrate the n-hexane and ethyl acetate fractions to dryness.

-

Subject the residue to silica gel column chromatography (100-200 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate. A common starting gradient is n-hexane:ethyl acetate (9:1).[6]

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing under UV light (254 nm).

-

Combine fractions containing this compound.

-

For higher purity, a second chromatographic step using preparative high-performance liquid chromatography (HPLC) can be employed. A C18 column with a mobile phase of methanol and water is often used.[4]

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the analytical quantification of this compound in extracts.

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 294 nm.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Activity via NF-κB Inhibition

This compound has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8] In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound inhibits the translocation of the p50 and p65 subunits of NF-κB into the nucleus, thereby downregulating the expression of these inflammatory mediators.[8]

Caption: NF-κB signaling pathway inhibition by this compound.

Anxiolytic Effects via Enhancement of GABAergic Transmission

The anxiolytic-like effects of this compound are mediated through the enhancement of GABAergic transmission.[2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. This compound potentiates the action of GABA at GABA-A receptors, leading to an increased influx of chloride ions into neurons.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in a calming effect.

Caption: Enhancement of GABAergic transmission by this compound.

Neuroprotective Effects via ERK Pathway Modulation

This compound has also been shown to exert neuroprotective effects by modulating the extracellular signal-regulated kinase (ERK) pathway.[3][9] In certain neurodegenerative models, the overexpression or sustained activation of ERK can contribute to neuronal damage. This compound has been found to inhibit the activation of ERK, thereby protecting neurons from apoptosis and reducing oxidative damage.[3][9]

Caption: Modulation of the ERK pathway by this compound.

Conclusion

This compound, a bioactive neolignan from Magnolia officinalis, presents a compelling profile for further investigation and development. Its multifaceted pharmacological activities, including anti-inflammatory, anxiolytic, and neuroprotective effects, are rooted in its ability to modulate key signaling pathways. The methodologies outlined in this guide provide a framework for the consistent isolation and quantification of this promising natural product, facilitating continued research into its therapeutic potential. As our understanding of its mechanisms of action deepens, this compound may emerge as a valuable lead compound in the development of novel therapeutics for a range of clinical applications.

References

- 1. 4-O-Methylhonokiol - Wikipedia [en.wikipedia.org]

- 2. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Magnolia Bioactive Constituent 4-O-Methylhonokiol Protects against High-Fat Diet-Induced Obesity and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnolia Bioactive Constituent 4-O-Methylhonokiol Prevents the Impairment of Cardiac Insulin Signaling and the Cardiac Pathogenesis in High-Fat Diet-Induced Obese Mice [ijbs.com]

- 8. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-O-Methylhonokiol attenuates memory impairment in presenilin 2 mutant mice through reduction of oxidative damage and inactivation of astrocytes and the ERK pathway [alzped.nia.nih.gov]

An In-depth Technical Guide on the Biosynthesis of 4'-O-methylnyasol in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4'-O-methylnyasol, a norlignan found in the rhizomes of Anemarrhena asphodeloides, has garnered interest for its potential biological activities. The elucidation of its biosynthetic pathway is crucial for understanding its production in plants and for enabling biotechnological production platforms. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, based on the established principles of phenylpropanoid and norlignan metabolism. Due to the absence of a fully characterized pathway in the scientific literature, this guide presents a hypothetical pathway, highlighting the key enzymatic steps that are likely involved. Furthermore, this document details relevant experimental protocols for pathway elucidation and presents available quantitative data from related pathways to provide a framework for future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants, including lignin and flavonoids.[1] The pathway proceeds through the formation of monolignols, which then undergo oxidative coupling and subsequent modifications to form the characteristic norlignan scaffold.

Core Phenylpropanoid Pathway and Monolignol Biosynthesis

The initial steps of the pathway are well-established and involve the conversion of the amino acid L-phenylalanine to monolignols, primarily coniferyl alcohol in the context of lignan and norlignan biosynthesis.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid .

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid .

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA .

-

A series of hydroxylation, methylation, and reduction steps, catalyzed by enzymes such as Caffeoyl-CoA O-methyltransferase (CCoAOMT) , Cinnamoyl-CoA Reductase (CCR) , and Cinnamyl Alcohol Dehydrogenase (CAD) , convert p-coumaroyl-CoA to coniferyl alcohol .

Oxidative Coupling and Formation of the Norlignan Scaffold

This phase of the pathway involves the dimerization of monolignols and the key rearrangement that defines the norlignan structure.

-

Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling to form a lignan intermediate, such as pinoresinol. This reaction is typically catalyzed by laccases or peroxidases , with the stereochemistry often controlled by dirigent proteins (DPs) .[2]

-

Hypothesized Decarboxylative Rearrangement: The C6-C3–C3-C6 skeleton of the lignan intermediate is proposed to undergo a decarboxylative rearrangement to form the C6-C5-C6 norlignan backbone. The precise substrate and the enzyme catalyzing this critical step in nyasol biosynthesis are currently unknown and represent a key area for future research.

-

Formation of Nyasol: A series of uncharacterized enzymatic steps, likely involving reductions and/or oxidations, are presumed to convert the norlignan intermediate into nyasol . Nyasol has been isolated from Anemarrhena asphodeloides and is the direct precursor to its methylated form.[3][4]

Final Methylation Step

The terminal step in the biosynthesis of this compound is the methylation of nyasol.

-

O-Methylation of Nyasol: The hydroxyl group at the 4'-position of nyasol is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to yield This compound .[5] The specific OMT responsible for this reaction in Anemarrhena asphodeloides has not yet been identified.

Visualization of the Proposed Biosynthetic Pathway and Experimental Workflows

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Caption: General experimental workflow for the elucidation of a plant natural product biosynthetic pathway.

Quantitative Data from Related Pathways

While specific quantitative data for the this compound pathway is not available, the following table summarizes representative data from related phenylpropanoid and lignan biosynthetic pathways to provide a contextual basis for future studies.

| Metabolite/Enzyme | Plant/System | Concentration/Activity | Method | Reference |

| Phenylpropanoids & Lignans | Lancea tibetica | 0.1 - 0.5 µg/mL (LOD/LOQ) | HPLC-UV | [6] |

| Phenylpropanoid Amides | Solanum melongena | Variable based on plant part | LC-DAD-IT-TOF-MS | [7] |

| Laccase Activity | Trametes versicolor | Units/mL | Spectrophotometry (Syringaldazine) | |

| O-Methyltransferase (VvROMT) | Vitis vinifera | Varies with substrate | HPLC | [8] |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of techniques. Below are detailed protocols for key experiments that would be central to this effort.

Stable Isotope Feeding Studies for Pathway Elucidation

This method is used to trace the incorporation of labeled precursors into downstream metabolites, providing direct evidence for the metabolic pathway.[9][10][11]

Objective: To determine if L-phenylalanine is a precursor for this compound in Anemarrhena asphodeloides.

Materials:

-

Anemarrhena asphodeloides plantlets or rhizome tissue cultures.

-

Uniformly labeled ¹³C-L-phenylalanine (¹³C₉, ⁹⁹%).

-

Murashige and Skoog (MS) medium or appropriate culture medium.

-

Liquid chromatography-mass spectrometry (LC-MS) system.

-

Solvents for extraction (e.g., methanol, ethyl acetate).

Protocol:

-

Preparation of Labeled Medium: Prepare the plant culture medium and supplement it with a known concentration of ¹³C-L-phenylalanine. A typical starting concentration is 1 mM.

-

Feeding: Aseptically transfer A. asphodeloides plantlets or tissue cultures to the labeled medium.

-

Incubation: Culture the plant material for a defined period (e.g., 24, 48, 72 hours) under standard growth conditions.

-

Harvesting and Extraction: Harvest the plant tissue, wash thoroughly with unlabeled medium to remove excess precursor, and then freeze in liquid nitrogen. Grind the frozen tissue to a fine powder and extract the metabolites using a suitable solvent system (e.g., 80% methanol).

-

LC-MS Analysis: Analyze the crude extract using a high-resolution LC-MS system. Monitor for the mass of unlabeled this compound and the expected mass of ¹³C-labeled this compound. The incorporation of ¹³C atoms from the precursor will result in a predictable mass shift.

-

Data Analysis: Compare the mass spectra of samples fed with labeled and unlabeled precursors to confirm the incorporation of ¹³C. The pattern of labeling can provide insights into the biosynthetic route.

Enzyme Assay for Oxidative Coupling (Laccase)

This protocol is for determining the activity of laccases, which are candidate enzymes for the oxidative coupling of monolignols.

Objective: To measure laccase activity in protein extracts from Anemarrhena asphodeloides.

Materials:

-

Crude protein extract from A. asphodeloides rhizomes.

-

100 mM Potassium Phosphate buffer, pH 6.5.

-

0.216 mM Syringaldazine in absolute methanol.

-

Spectrophotometer.

Protocol:

-

Reaction Mixture Preparation: In a 3 mL cuvette, prepare a reaction mixture containing 2.20 mL of potassium phosphate buffer.

-

Enzyme Addition: Add a specific volume of the plant protein extract (e.g., 0.50 mL) to the buffer.

-

Equilibration: Incubate the mixture at 30 °C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add 0.30 mL of the syringaldazine solution to the cuvette, mix by inversion, and immediately start monitoring the absorbance.

-

Spectrophotometric Measurement: Record the increase in absorbance at 530 nm for approximately 10 minutes. The oxidation of syringaldazine by laccase produces a colored product.

-

Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔA₅₃₀/min) from the linear portion of the curve. One unit of laccase activity is defined as the amount of enzyme that produces a ΔA₅₃₀ of 0.001 per minute under the specified conditions.

Heterologous Expression and Characterization of a Candidate O-Methyltransferase

This protocol describes the expression of a candidate OMT gene in E. coli and the subsequent characterization of the recombinant enzyme's activity.[8][12][13]

Objective: To confirm the function of a candidate OMT from A. asphodeloides in the methylation of nyasol.

Materials:

-

Candidate OMT cDNA cloned into a pET expression vector (e.g., pET28a(+)).

-

E. coli BL21(DE3) expression host.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

His-tag affinity chromatography column and buffers for protein purification.

-

Nyasol (substrate).

-

S-adenosyl-L-methionine (SAM) (methyl donor).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

HPLC system for product analysis.

Protocol:

-

Gene Cloning: Clone the full-length coding sequence of the candidate OMT into the pET vector.

-

Transformation: Transform the recombinant plasmid into E. coli BL21(DE3) cells.

-

Protein Expression: Grow the transformed E. coli in LB medium at 37 °C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to culture at a lower temperature (e.g., 18-25 °C) for several hours or overnight.

-

Protein Purification: Harvest the cells by centrifugation, lyse them, and purify the recombinant His-tagged OMT using affinity chromatography.

-

Enzyme Assay:

-

Set up a reaction mixture containing the reaction buffer, a known concentration of nyasol, SAM, and the purified recombinant OMT.

-

Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specific time (e.g., 1 hour).

-

Stop the reaction by adding an acid (e.g., HCl) or by extracting the product with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products by HPLC, comparing the retention time and UV spectrum with an authentic standard of this compound. The formation of the product confirms the enzymatic activity.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of the metabolic diversification that arises from the core phenylpropanoid pathway. While a definitive pathway has yet to be fully elucidated, the proposed route involving monolignol coupling, a key decarboxylative rearrangement, and final O-methylation provides a solid framework for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to identify and characterize the specific enzymes and intermediates involved. A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the sustainable production of this compound and related bioactive norlignans through metabolic engineering and synthetic biology approaches.

References

- 1. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of 10 phenylpropanoid and lignan compounds in Lancea tibetica by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and quantitative analysis of phenylpropanoid amides in eggplant (Solanum melongena L.) by high performance liquid chromatography coupled with diode array detection and hybrid ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. maxapress.com [maxapress.com]

- 13. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4'-O-methylnyasol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4'-O-methylnyasol. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information on its parent compound, nyasol (cis-hinokiresinol), to infer potential characteristics and biological activities. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided where available or inferred from related compounds.

Chemical and Physical Properties

This compound is the 4'-O-methylated derivative of nyasol, a naturally occurring lignan. While specific experimental data for this compound is scarce, the properties of its parent compound, nyasol, provide a foundational understanding.

Table 1: Physical and Chemical Properties of Nyasol and this compound

| Property | Nyasol (cis-hinokiresinol) | This compound (Predicted/Inferred) |

| Molecular Formula | C₁₇H₁₆O₂ | C₁₈H₁₈O₂ |

| Molecular Weight | 252.31 g/mol | 266.33 g/mol |

| Appearance | - | Likely a solid or oil |

| Solubility | - | Expected to have increased solubility in organic solvents compared to nyasol |

| Melting Point | - | - |

| Boiling Point | - | - |

| LogP | - | Expected to be higher than nyasol |

Note: Properties for this compound are predicted based on its chemical structure and comparison to the parent compound, nyasol. Dashes (-) indicate data not found in the searched literature.

Experimental Protocols

Isolation of Nyasol and this compound

Nyasol and its derivatives, including this compound, have been isolated from the rhizomes of Anemarrhena asphodeloides. A general workflow for the isolation of these compounds is depicted below.

Caption: General workflow for the isolation of nyasol and its derivatives.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found, a plausible method can be inferred from general O-methylation techniques for phenolic compounds. One such environmentally friendly method involves the use of dimethyl carbonate (DMC).

Plausible Synthetic Protocol for this compound from Nyasol:

-

Dissolution: Dissolve nyasol (1 equivalent) in an excess of dimethyl carbonate (DMC), which acts as both the solvent and methylating agent.

-

Base Addition: Add a stoichiometric amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.

-

Reaction: Heat the mixture to reflux (approximately 90 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, evaporate the solvent under reduced pressure. The residue can be redissolved in an organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1N HCl) to remove the base.

-

Purification: The crude product can be purified using column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, its parent compound, nyasol, has demonstrated several significant biological effects. It is hypothesized that this compound may exhibit similar, though potentially modulated, activities.

Table 2: Reported Biological Activities of Nyasol

| Activity | Description | Reference |

| Antiviral | Identified as an active principle against Respiratory Syncytial Virus (RSV).[1] | [1] |

| Anti-inflammatory | Suppresses neuroinflammatory responses by inhibiting I-κB degradation in LPS-stimulated microglial cells. | - |

| Antifungal | Shows activity against certain fungal strains. | - |

| Antibacterial | Exhibits activity against various bacteria. | - |

| Antileishmanial | Demonstrates activity against Leishmania. | - |

| Hyaluronidase Inhibition | Acts as an inhibitor of the hyaluronidase enzyme. | - |

Anti-inflammatory Signaling Pathway of Nyasol

Nyasol has been shown to exert its anti-inflammatory effects by interfering with the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated microglial cells, nyasol suppresses the degradation of I-κB, which is an inhibitory protein of NF-κB. This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Nyasol's inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a naturally occurring derivative of nyasol with potential for various biological activities, likely mirroring those of its parent compound, including antiviral and anti-inflammatory effects. While direct experimental data for this compound is currently limited, this guide provides a foundational understanding based on the known properties of nyasol and general chemical principles. Further research is warranted to fully elucidate the physical, chemical, and pharmacological profile of this compound to explore its potential in drug discovery and development.

References

The Therapeutic Potential of 4'-O-methylnyasol and its Analogues in Traditional Medicine: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

For centuries, traditional medicine systems, particularly in Asia, have utilized the therapeutic properties of various plant species. Among these, plants from the Asparagus genus, notably Asparagus cochinchinensis, hold a significant place.[1][2][3] These plants are traditionally used to treat a wide range of ailments, including fever, coughs, inflammatory diseases, and even tumors.[4][2][3] Modern phytochemical investigations have led to the isolation of numerous bioactive compounds from these plants, including a class of phenolic compounds known as nyasol and its analogues. This technical guide focuses on 4'-O-methylnyasol (also known as 3''-methoxynyasol), a key analogue in this family, and explores its pharmacological activities, potential mechanisms of action, and the traditional medicinal context of its plant sources. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

This compound and Its Analogues: A Profile

This compound is a phenolic compound that has been isolated from the dried roots of Asparagus cochinchinensis.[5] It belongs to a group of structurally related compounds that includes nyasol and other derivatives. The traditional use of A. cochinchinensis for conditions like benign breast tumors and other proliferative diseases has prompted scientific investigation into the cytotoxic properties of its constituents.[6]

Quantitative Data on Biological Activity

Bioassay-guided fractionation of extracts from Asparagus cochinchinensis has revealed the cytotoxic potential of this compound against a panel of human cancer cell lines. The available quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, are summarized in the table below.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound (3''-methoxynyasol) | KB (Human oral cancer) | 4 - 12 | [5] |

| This compound (3''-methoxynyasol) | Col-2 (Human colon cancer) | 4 - 12 | [5] |

| This compound (3''-methoxynyasol) | LNCaP (Human prostate cancer) | 4 - 12 | [5] |

| This compound (3''-methoxynyasol) | Lu-1 (Human lung cancer) | 4 - 12 | [5] |

| This compound (3''-methoxynyasol) | HUVEC (Human umbilical vein endothelial cells) | 4 - 12 | [5] |

These findings indicate that this compound exhibits moderate cytotoxic activity against a range of cancer cell types, suggesting its potential as a lead compound for the development of novel anticancer agents.

Experimental Protocols

Isolation of this compound: Bioassay-Guided Fractionation

The isolation of this compound from Asparagus cochinchinensis is typically achieved through a process called bioassay-guided fractionation. This method involves a stepwise separation of the plant extract into different fractions, with each fraction being tested for its biological activity (e.g., cytotoxicity). The most active fractions are then subjected to further separation until a pure, active compound is isolated.

A general workflow for this process is outlined below:

Detailed Steps:

-

Extraction: Dried and powdered roots of Asparagus cochinchinensis are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate.

-

Bioassay: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines. The most potent fraction (e.g., the ethyl acetate fraction) is selected for further separation.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). The resulting sub-fractions are collected.

-

Further Bioassays and Purification: The cytotoxic activity of each sub-fraction is determined, and the most active sub-fractions are further purified using techniques like Sephadex column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.

Cytotoxicity Evaluation: MTT Assay

The cytotoxic activity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Human cancer cells (e.g., KB, Col-2, LNCaP, Lu-1, HUVEC) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µg/mL) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its cytotoxic activity and the known effects of similar phenolic compounds suggest the involvement of key signaling pathways that regulate cell death and inflammation.

Apoptosis Induction

The cytotoxic effects of many natural phenolic compounds are mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules. It is plausible that this compound triggers apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

In this proposed pathway, this compound may modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. By inhibiting anti-apoptotic proteins like Bcl-2 and/or activating pro-apoptotic proteins like Bax, it could lead to the permeabilization of the mitochondrial outer membrane. This would result in the release of cytochrome c into the cytoplasm, which then triggers the activation of a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.

Inhibition of NF-κB Signaling

The traditional use of Asparagus species for inflammatory conditions suggests that their bioactive constituents may possess anti-inflammatory properties. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13] Many natural phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound may inhibit this pathway by preventing the activation of the IKK complex, thereby blocking the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.

Conclusion and Future Directions

This compound, a phenolic constituent of the traditional medicinal plant Asparagus cochinchinensis, demonstrates promising cytotoxic activity against a variety of cancer cell lines. This, coupled with the traditional use of its source plant for inflammatory and proliferative disorders, positions this compound and its analogues as valuable lead compounds for further drug development.

Future research should focus on several key areas:

-

Elucidation of Molecular Mechanisms: Detailed studies are needed to confirm the precise signaling pathways through which this compound exerts its cytotoxic and potential anti-inflammatory effects. This includes investigating its impact on the expression of Bcl-2 family proteins, caspase activation, and key components of the NF-κB pathway.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo anticancer and anti-inflammatory efficacy, as well as the pharmacokinetic and toxicological profiles of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of additional analogues of nyasol could provide valuable insights into the structural features required for optimal activity and selectivity.

The exploration of natural products from traditional medicine continues to be a fruitful avenue for the discovery of novel therapeutic agents. This compound represents a compelling example of a compound with the potential to be developed into a modern therapeutic for the treatment of cancer and inflammatory diseases.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Frontiers | Asparagus cochinchinensis: A review of its botany, traditional uses, phytochemistry, pharmacology, and applications [frontiersin.org]

- 3. Asparagus cochinchinensis: A review of its botany, traditional uses, phytochemistry, pharmacology, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfaf.org [pfaf.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioactive constituents from Asparagus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 4'-O-methylnyasol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 4'-O-methylnyasol is not currently available in the public domain. This guide provides a comprehensive overview of the known biological activities of its parent compound, nyasol, to infer the potential therapeutic relevance of this compound. The experimental protocols and data presented herein pertain to nyasol and should serve as a foundation for the future investigation of its 4'-O-methylated derivative.

Introduction

Nyasol, a norneolignan isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated a range of promising biological activities, including antiviral and anti-inflammatory effects[1][2]. The structural modification of natural products is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The methylation of a hydroxyl group, such as the 4'-hydroxyl group of nyasol to form this compound, can significantly alter a compound's biological profile by affecting its hydrogen bonding capacity, lipophilicity, and metabolic stability. This technical guide summarizes the known biological data for nyasol and provides detailed experimental methodologies to facilitate the investigation of this compound as a potential therapeutic agent.

Quantitative Biological Data for Nyasol

The following table summarizes the reported quantitative data for the biological activities of nyasol. This information provides a benchmark for the anticipated activities of this compound.

| Biological Activity | Assay | Target/Cell Line | Measurement | Result | Reference |

| Antiviral | RSV Inhibition Assay | HEp-2 cells | IC50 | < 1.15 µM | [1] |

| Anti-inflammatory | PGE2 Production Inhibition | LPS-treated RAW 264.7 cells | IC50 | ~1 µM | [2] |

| Anti-inflammatory | NO Production Inhibition | LPS-treated RAW 264.7 cells | IC50 | > 1 µM | [2] |

| Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | A23187-treated RBL-1 cells | - | Significant Inhibition | [2] |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Mice | % Inhibition | 28.6 - 77.1% (at 24-120 mg/kg) | [2] |

Experimental Protocols

Detailed methodologies for the key biological assays performed on nyasol are provided below. These protocols can be adapted for the screening of this compound.

Antiviral Activity Assay (Respiratory Syncytial Virus - RSV)

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against the RSV-A2 strain.

Materials:

-

HEp-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

RSV-A2 strain

-

Test compound (Nyasol or this compound)

-

Ribavirin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed HEp-2 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound and Ribavirin in DMEM.

-

Infect the HEp-2 cell monolayers with the RSV-A2 strain at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of the test compound or control to the respective wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for the duration of the viral replication cycle.

-

After the incubation period, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity Assays

1. Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the inhibitory effect of the test compound on the production of PGE2 and NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (Nyasol or this compound)

-

Griess reagent for NO determination

-

PGE2 enzyme immunoassay (EIA) kit

-

MTT assay reagents

Procedure:

-

Plate RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant for PGE2 and NO measurement.

-

Determine the concentration of NO in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the concentration of PGE2 using a commercial EIA kit.

-

Assess cell viability of the remaining cells using the MTT assay to rule out cytotoxic effects.

-

Calculate the percentage of inhibition of PGE2 and NO production and determine the IC50 values.

2. In Vivo Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory activity of the test compound in a mouse model of acute inflammation.

Materials:

-

Male CD-1 mice

-

Carrageenan solution (1% in saline)

-

Test compound (Nyasol or this compound)

-

Vehicle control (e.g., saline, DMSO)

-

Plethysmometer

Procedure:

-

Acclimatize the mice to the laboratory conditions.

-

Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

After a specific pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each dose at each time point compared to the vehicle-treated control group.

Signaling Pathways and Visualization

Nyasol has been reported to exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX)[2].

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for in vitro and in vivo anti-inflammatory screening.

Putative Anti-inflammatory Signaling Pathway of Nyasol

Caption: Putative mechanism of anti-inflammatory action of Nyasol.

Conclusion and Future Directions

The available data on nyasol suggest that it is a promising scaffold for the development of novel antiviral and anti-inflammatory agents. The methylation of the 4'-hydroxyl group to yield this compound may alter its biological activity. It is hypothesized that this modification could:

-

Increase Lipophilicity: Potentially leading to improved cell membrane permeability and bioavailability.

-

Alter Target Binding: The absence of the 4'-hydroxyl group may affect the binding affinity and selectivity for its molecular targets.

-

Modify Metabolism: Methylation can block sites of metabolic degradation, potentially increasing the compound's half-life.

A thorough preliminary biological screening of this compound, following the protocols outlined in this guide, is warranted. This should include a comprehensive panel of assays to evaluate its antiviral, anti-inflammatory, and cytotoxic properties. Comparing the results directly with those of nyasol will provide valuable structure-activity relationship (SAR) insights and determine the therapeutic potential of this novel derivative.

References

Unveiling the Therapeutic Potential of 4'-O-methylnyasol: A Technical Guide to its Core Targets

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 4'-O-methylnyasol, a methylated derivative of the naturally occurring lignan, Nyasol. While direct research on this compound is limited, this document extrapolates its potential mechanisms of action based on the well-documented biological activities of its parent compound, Nyasol. This guide is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory and cytoprotective properties of this class of compounds.

Nyasol, also known as cis-hinokiresinol, is isolated from the rhizomes of Anemarrhena asphodeloides and has demonstrated significant anti-inflammatory and neuroprotective effects.[1][2] The addition of a methyl group at the 4'-O position is a common modification in natural products that can alter pharmacokinetic and pharmacodynamic properties, potentially enhancing therapeutic efficacy. This guide will delve into the established targets of Nyasol to illuminate the likely therapeutic avenues for its methylated counterpart.

Core Therapeutic Areas: Inflammation and Neuroprotection

The primary therapeutic potential of this compound is inferred from Nyasol's potent anti-inflammatory activities. Chronic inflammation is a key driver of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Nyasol has been shown to modulate key inflammatory pathways, suggesting that this compound may represent a promising candidate for the development of novel therapeutics in these areas.

Key Molecular Targets

Based on extensive preclinical research on Nyasol, the following are the primary potential therapeutic targets for this compound:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Nyasol is a known inhibitor of the NF-κB signaling cascade, a central regulator of inflammation.[3] It achieves this by preventing the degradation of the inhibitor of κBα (IκBα), thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[3][4][5] This mechanism suggests that this compound could be a potent modulator of NF-κB-driven inflammation.

-

Enzymes of the Eicosanoid and Nitric Oxide Pathways:

-

Cyclooxygenase-2 (COX-2): Nyasol significantly inhibits the activity of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins such as PGE2.[6][7]

-

Inducible Nitric Oxide Synthase (iNOS): The compound also suppresses the expression and activity of iNOS, leading to a reduction in the production of nitric oxide (NO), a key inflammatory mediator.[3][6][7]

-

5-Lipoxygenase (5-LOX): Nyasol has demonstrated inhibitory effects on 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[6][7]

-

-

Estrogen Receptor β (ERβ): Nyasol acts as a selective agonist for Estrogen Receptor β (ERβ), a nuclear receptor with known anti-inflammatory and neuroprotective functions.[1][2] This activity presents a distinct therapeutic angle, particularly in the context of hormone-related conditions and neurodegenerative diseases where ERβ signaling is implicated.

Quantitative Data on Target Inhibition by Nyasol

While specific IC50 values for this compound are not yet available in the public domain, the following table summarizes the known quantitative data for the parent compound, Nyasol. These values provide a benchmark for the potential potency of its methylated derivative.

| Compound | Target/Assay | Cell Line | Inducer | Effective Concentration/IC50 | Reference |

| (-)-Nyasol | PGE2 Production | RAW 264.7 | LPS | > 1 µM (significant inhibition) | [6][7] |

| (-)-Nyasol | NO Production | RAW 264.7 | LPS | > 1 µM (significant inhibition) | [6][7] |

| (-)-Nyasol | Leukotriene Production | RBL-1 | A23187 | Inhibition observed | [6][7] |

| Nyasol | NO Production | RAW 264.7 | LPS | Inhibition observed | [3] |

| Nyasol | iNOS Protein/mRNA Expression | RAW 264.7 | LPS | Suppression observed | [3] |

| (-)-Nyasol | NO Production | BV-2 Microglial Cells | LPS | Inhibition observed | [4] |

| (-)-Nyasol | PGE2 Production | BV-2 Microglial Cells | LPS | Inhibition observed | [4] |

| Nyasol | Antiviral Activity (RSV) | HEp-2 | RSV-A2 | IC50 < 1.15 µM | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways

Caption: Potential Anti-inflammatory Mechanism of this compound.

Experimental Workflows

Caption: Workflow for NF-κB Inhibition Assay.

Caption: Workflow for COX-2 and iNOS Inhibition Assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on Nyasol, which can be adapted for the study of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage-like cell line): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

BV-2 (murine microglial cell line): Cultured under the same conditions as RAW 264.7 cells.

-

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well or 10-cm dishes for protein/RNA extraction).

-

After reaching 70-80% confluency, cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Cells are then stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

-

Incubation continues for a specified period (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).

-

Western Blot Analysis for IκBα, iNOS, and COX-2

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a standard method such as the Bradford or BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for IκBα, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Griess Reaction:

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a 96-well plate.

-

-

Measurement:

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Sample Collection: Cell culture supernatants are collected.

-

ELISA Procedure:

-

A competitive enzyme-linked immunosorbent assay (ELISA) kit for PGE2 is used according to the manufacturer's instructions.

-

Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.

-

A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

-

After washing, a substrate solution is added, and the color development is stopped.

-

-

Measurement:

-

The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated based on a standard curve.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Nuclear Protein Extraction:

-

Following cell treatment, nuclear extracts are prepared using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.

-

-

Probe Labeling:

-

A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

-

-

Binding Reaction:

-

The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

-

Electrophoresis:

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

-

Detection:

-

The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates NF-κB binding.

-

Future Directions and Conclusion

The available evidence on Nyasol strongly suggests that this compound holds significant promise as a therapeutic agent for inflammatory and neurodegenerative diseases. Its potential to modulate the NF-κB pathway and inhibit key inflammatory enzymes like COX-2 and iNOS warrants further investigation. Future research should focus on the direct evaluation of this compound to determine its specific IC50 values against these targets and to assess its pharmacokinetic profile and in vivo efficacy. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such investigations. The selective agonism of ERβ by Nyasol also opens up an exciting avenue for exploring the potential of this compound in hormone-responsive conditions and as a neuroprotective agent. As our understanding of the intricate roles of inflammation in disease pathogenesis continues to grow, compounds like this compound may emerge as valuable tools in the development of next-generation therapeutics.

References

- 1. Nyasol - Wikipedia [en.wikipedia.org]

- 2. supremepharmatech.com [supremepharmatech.com]

- 3. Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A, two phenolic compounds from Anemarrhena asphodeloides, through NF-κB transcriptional regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. Identification of nyasol and structurally related compounds as the active principles from Anemarrhena asphodeloides against respiratory syncytial virus (RSV) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early In Vitro Studies of Nyasol, the Parent Compound of 4'-O-methylnyasol

Disclaimer: Despite a comprehensive search of scientific literature, no specific in vitro studies, quantitative data, or detailed experimental protocols for 4'-O-methylnyasol were identified. The information presented herein pertains to its parent compound, nyasol . This guide is intended to provide a baseline understanding of the bioactivities of the core nyasol structure, which may inform future research on its derivatives, including this compound.

Introduction

Nyasol, a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, has been the subject of early in vitro research, primarily focusing on its anti-inflammatory and antiviral properties. These preliminary studies have highlighted its potential as a modulator of key signaling pathways involved in inflammation and viral replication. This document summarizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The following tables present the quantitative data from early in vitro studies on nyasol. These findings primarily relate to its anti-inflammatory and antiviral activities.

Table 1: Anti-inflammatory Activity of Nyasol

| Assay | Cell Line | Stimulant | Measured Effect | IC₅₀ / Inhibition | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | Significant inhibition | [1] |

| iNOS Protein and mRNA Expression | RAW 264.7 Macrophages | LPS | Suppression of expression | Significant suppression | [1] |

| PGE₂ Production | RAW 264.7 Macrophages | LPS | Inhibition of COX-2-mediated PGE₂ production | Significant inhibition at > 1 µM | [2][3] |

| Leukotriene Production | RBL-1 Cells | A23187 | Inhibition of 5-LOX-mediated leukotriene production | Significant inhibition | [2][3] |

Table 2: Antiviral Activity of Nyasol

| Virus | Cell Line | Measured Effect | IC₅₀ | Reference |

| Respiratory Syncytial Virus (RSV) A2 Strain | HEp-2 Cells | Inhibition of RSV replication | Higher than ribavirin (IC₅₀ = 1.15 µM) | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early in vitro studies of nyasol.

Anti-inflammatory Activity Assays

-

Cell Lines: RAW 264.7 murine macrophage-like cells and RBL-1 rat basophilic leukemia cells were used.[2][3]

-

Culture Conditions: Cells were maintained in appropriate culture medium (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells were pre-treated with various concentrations of nyasol for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) for RAW 264.7 cells or A23187 for RBL-1 cells.[2][3]

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured as an indicator of NO production.

-

Methodology:

-

RAW 264.7 cells were seeded in 96-well plates and treated with nyasol followed by LPS stimulation for 24 hours.

-

The culture supernatant was collected.

-

An equal volume of Griess reagent was added to the supernatant.

-

The absorbance was measured at 540 nm using a microplate reader. The nitrite concentration was calculated from a standard curve prepared with sodium nitrite.[3]

-

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

-

Methodology:

-

RAW 264.7 cells were treated as described above.

-

Cells were harvested and lysed to extract total proteins.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using a chemiluminescence detection system.[3]

-

-

Principle: An electrophoretic mobility shift assay (EMSA) is used to detect the activation of the transcription factor NF-κB by observing its binding to a labeled DNA probe.

-

Methodology:

-

Nuclear extracts were prepared from treated and untreated RAW 264.7 cells.

-

A double-stranded oligonucleotide probe containing the NF-κB consensus sequence was labeled with a radioactive or fluorescent tag.

-

The labeled probe was incubated with the nuclear extracts.

-

The protein-DNA complexes were separated on a non-denaturing polyacrylamide gel.

-

The gel was dried and exposed to X-ray film or imaged to visualize the bands corresponding to the NF-κB-DNA complexes.[3]

-

Antiviral Activity Assay

-

Cell Line: HEp-2 cells were used for the propagation of Respiratory Syncytial Virus (RSV).

-

Virus Strain: RSV-A2 strain was utilized.[4]

-

Principle: The ability of a compound to inhibit the virus-induced damage to cells (cytopathic effect) is measured.

-

Methodology:

-

HEp-2 cells were seeded in 96-well plates.

-

The cells were infected with RSV in the presence of serial dilutions of nyasol or a control compound (e.g., ribavirin).

-

The plates were incubated for a period sufficient to observe CPE in the virus control wells.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of the CPE, was determined.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways implicated in the anti-inflammatory action of nyasol and a general workflow for its in vitro evaluation.

Caption: Nyasol's anti-inflammatory signaling pathway.

Caption: General experimental workflow for in vitro evaluation of nyasol.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of antiviral activity of the new hDHODH inhibitor MEDS433 against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

4'-O-methylnyasol CAS number and IUPAC name

Authored for: Researchers, Scientists, and Drug Development Professionals

Synonyms: 4-Methoxytoluene, p-Methylanisole, 1-Methoxy-4-methylbenzene

Core Identity

This document provides a comprehensive technical overview of 4-Methylanisole. Initial inquiries regarding "4'-O-methylnyasol" did not yield a recognized chemical entity, suggesting a likely misnomer for 4-Methylanisole, which is the focus of this guide.

| Identifier | Value |

| CAS Number | 104-93-8 |

| IUPAC Name | 1-methoxy-4-methylbenzene |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.17 g/mol |

Physicochemical Properties

4-Methylanisole is a colorless to pale yellow liquid characterized by a sweet, floral odor. It is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol and ether.

Biological and Toxicological Profile

The primary application of 4-Methylanisole is in the fragrance and flavor industries. Consequently, the bulk of available research focuses on its toxicological profile rather than specific pharmacological activities relevant to drug development. To date, there is no significant evidence to suggest that 4-Methylanisole is a modulator of specific signaling pathways. Its main biological interaction in its intended use is with olfactory receptors.

Quantitative Toxicological Data

The following table summarizes key toxicological data for 4-Methylanisole.

| Parameter | Species | Route of Administration | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 1920 mg/kg | (Hart, 1971)[1] |

| Acute Dermal LD50 | Rabbit | Dermal | > 5 g/kg | (Hart, 1971)[1] |

| Repeated Dose Toxicity (NOAEL) | Rat | Gavage | 33 mg/kg/day | (RIFM, 2013b)[2] |

| Developmental Toxicity (NOAEL) | Rat | - | 100 mg/kg/day | (RIFM, 2010a)[2] |

| Reproductive Toxicity (NOAEL) | Rat | - | 570 mg/kg/day | (RIFM, 2010b)[2] |

| Skin Sensitization | Human | Dermal | Not a sensitizer | (Klecak, 1985; Klecak, 1979)[2] |

| Genotoxicity | - | - | Not genotoxic | (RIFM, 1984)[2] |

Toxicokinetics and Metabolism

A study in rats by Brandon et al. (2015) investigated the toxicokinetics of 4-Methylanisole. The study revealed a short half-life in adult animals, with plasma concentrations increasing more than proportionally with escalating doses. The metabolic profile was observed to differ between low and high doses. Notably, the metabolism was similar in both adult and juvenile rats. The compound was found to be excreted in milk.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not extensively detailed in publicly available literature. However, based on the available information, a general workflow for toxicokinetic analysis can be outlined.

Toxicokinetic Analysis Workflow

The following diagram illustrates a generalized workflow for a toxicokinetic study, based on the principles applied in the study by Brandon et al. (2015).

Caption: Generalized workflow for a toxicokinetic study of 4-Methylanisole.

Signaling Pathways

There is a lack of scientific evidence to suggest that 4-Methylanisole is directly involved in the modulation of specific intracellular signaling pathways. Its primary biological effect is related to its aroma, which is mediated by olfactory receptors.

Conclusion for Drug Development Professionals

4-Methylanisole has a well-documented toxicological profile, primarily due to its use in the consumer fragrance and flavor industries. The available data indicate low acute toxicity and it is not considered a genotoxic or skin-sensitizing agent. However, for researchers in drug development, it is crucial to note the absence of studies investigating its pharmacological activity, such as enzyme inhibition or receptor binding, outside of the olfactory system. Therefore, its potential as a therapeutic agent or a lead compound is currently not supported by scientific literature. Any consideration of this compound in a pharmaceutical context would require extensive foundational research to establish a relevant biological activity and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 4'-O-methylnyasol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of 4'-O-methylnyasol, a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides. While specific detailed protocols for this compound are not extensively documented in publicly available literature, this document outlines a robust methodology based on the successful isolation of its parent compound, nyasol, from the same natural source. The protocols provided are inferred for this compound and are accompanied by data on the biological activity of nyasol to highlight its therapeutic potential.

Introduction

This compound is a derivative of nyasol, a phenolic compound found in the rhizomes of Anemarrhena asphodeloides. Nyasol and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory and antiviral properties.[1][2] These compounds represent promising candidates for further investigation in drug discovery and development. This document provides detailed protocols for the extraction and purification of these compounds, enabling researchers to obtain high-purity material for further studies.

Extraction of Crude Nyasol and its Derivatives

The initial extraction from the plant material is a critical step to ensure a good yield of the target compounds. The following protocol is based on established methods for the extraction of phenolic compounds from Anemarrhena asphodeloides.[3]

Experimental Protocol: Methanolic Extraction

-

Plant Material Preparation: Air-dry the rhizomes of Anemarrhena asphodeloides at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered rhizomes in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-